N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a chlorinated methoxyphenyl group, a piperidine sulfonyl group, and a dihydropyridinone moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 3-chloro-4-methoxyphenyl intermediate: This can be achieved by chlorination and methoxylation of a suitable phenyl precursor.
Synthesis of the piperidine sulfonyl intermediate: Piperidine can be sulfonylated using sulfonyl chloride under basic conditions.
Coupling of intermediates: The two intermediates can be coupled using a suitable coupling agent like EDCI or DCC in the presence of a base.
Cyclization and acylation: The final steps involve cyclization to form the dihydropyridinone ring and acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, H₂O₂, or PCC.
Reducing agents: NaBH₄, LiAlH₄.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation products: Corresponding phenols or N-oxides.
Reduction products: Alcohols or amines.
Substitution products: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may:
Bind to enzymes: Inhibit or activate enzymatic activity.
Interact with receptors: Modulate receptor signaling pathways.
Affect cellular processes: Influence cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-acetamide: Lacks the piperidine sulfonyl and dihydropyridinone groups.
N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-1,2-dihydropyridin-1-yl]acetamide: Lacks the piperidine sulfonyl group.
N-(3-chloro-4-methoxyphenyl)-2-[5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide: Lacks the oxo group.
Uniqueness
The presence of both the piperidine sulfonyl group and the dihydropyridinone moiety in N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S/c1-28-17-7-5-14(11-16(17)20)21-18(24)13-22-12-15(6-8-19(22)25)29(26,27)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNZXNPKTYCPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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